2-(2-Methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide is a synthetic compound that acts as an inverse agonist of the human cannabinoid CB2 receptor (hCB2) []. It is classified as a triaryl bis-sulfone and has shown potential as an immunomodulatory agent in preclinical studies due to its ability to block leukocyte recruitment [].
2-(2-Methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide acts as an inverse agonist at the hCB2 receptor []. This means it binds to the receptor and produces an effect opposite to that of an agonist. The compound's mechanism of action involves decreasing guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to membranes containing hCB2 []. It also left-shifts the binding of GTPγS to hCB2 in these membranes and increases forskolin-stimulated cAMP levels in CHO cells expressing hCB2 []. This mechanism suggests that 2-(2-Methylphenyl)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}acetamide interferes with the normal signaling pathway of the CB2 receptor, leading to its observed effects.
Immunomodulation: Sch.336 has demonstrated the ability to impair the migration of CB2-expressing recombinant cell lines in response to the cannabinoid agonist 2-arachidonylglycerol []. In vivo studies showed that it inhibits leukocyte trafficking in various rodent models of inflammation [].
Allergic Asthma: Oral administration of Sch.336 has been shown to effectively block ovalbumin-induced lung eosinophilia in mice, a model for allergic asthma []. This suggests its potential as a therapeutic agent for inflammatory respiratory diseases.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1